molecular formula C10H15BF4N2O2 B3040913 Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate CAS No. 252280-73-2

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate

Cat. No. B3040913
CAS RN: 252280-73-2
M. Wt: 282.05 g/mol
InChI Key: LSCCAANLACYLRF-UHFFFAOYSA-N
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Description

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate, also known as TBNB, is a chemical compound with the formula [NMe3CH2C6H4(NO2)]+BF4−. It has a molecular weight of 282.04 g/mol .


Molecular Structure Analysis

The molecular structure of Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate consists of a tetrafluoroborate anion (BF4-) and a cation derived from trimethyl(4-nitrobenzyl)ammonium .

Scientific Research Applications

C10H15BF4N2O2\text{C}_{10}\text{H}_{15}\text{BF}_4\text{N}_2\text{O}_2C10​H15​BF4​N2​O2​

and consists of the cation [NMe3CH2C6H4(NO2)]+ paired with the BF4− anion . Below, I’ve outlined several unique applications for TBNB:

Electrochemical Double-Layer Capacitors (EDLCs)

TBNB has been investigated for use in EDLCs. Despite the presence of a proton in the TBNB cation (TriMA+), cycle life tests in acetonitrile (AN) and -butyrolactone (GBL) showed good capacity retention with a 1.8 V cut-off voltage. The rate of electrolysis of TBNB in GBL was lower than that in AN due to the lower conductivity in GBL. Consequently, cells based on GBL achieved higher capacitance and longer life than those with AN. TBNB exhibited higher conductivity and lower viscosity than tetraethylammonium tetrafluoroborate, resulting in improved rate capability .

Nickel-Catalyzed C–P Bond Formation

TBNB derivatives have been employed in nickel-catalyzed C–P bond formation reactions. For instance, 4-methoxyphenyl(trimethyl)ammonium tetrafluoroborate was used to synthesize phosphoryl derivatives from various dialkyl H-phosphonates .

Ionic Liquids and Protic Ion Batteries

TBNB belongs to the subfamily of ionic liquids known as protic ammonium salts (PASs). These salts can be used in EDLCs without additional solvents. While PASs are electrochemically less durable than quaternary ammonium salts (Quat salts), their properties have attracted interest for applications in EDLCs and lithium-ion batteries. The absence of other solvents widens the potential window of PASs, making them promising materials .

Safety and Hazards

While specific safety and hazard information for Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate was not found, it’s important to handle all chemical compounds with care. For example, Ammonium tetrafluoroborate is known to be corrosive, irritant, and toxic if ingested .

properties

IUPAC Name

trimethyl-[(4-nitrophenyl)methyl]azanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N2O2.BF4/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14;2-1(3,4)5/h4-7H,8H2,1-3H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCCAANLACYLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[N+](C)(C)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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